

Technical Guide: Chemical Properties & Applications of 2-Hydroxy-2'-methoxyacetophenone

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Compound of Interest

Compound Name:	2-Hydroxy-2'-methoxyacetophenone
CAS No.:	224321-19-1
Cat. No.:	B1625280

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Executive Summary

2-Hydroxy-2'-methoxyacetophenone (also known as

-hydroxy-2'-methoxyacetophenone) is a specialized aromatic ketone featuring an

-hydroxy functionality and an ortho-methoxy substituent on the phenyl ring.[1] It serves as a critical "donor" scaffold in asymmetric catalysis, particularly in direct catalytic asymmetric Michael, Mannich, and Aldol reactions.

Its unique structure allows it to form chelated metal enolates (specifically with Zinc) that can be stereochemically directed by chiral ligands (e.g., BINOL systems) to generate synthetically versatile 1,5-diketones and

-amino alcohols with high enantioselectivity (>99% ee). This guide details its physicochemical profile, synthesis protocols, and reactivity mechanisms.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

Nomenclature & Identification

Property	Detail
IUPAC Name	2-Hydroxy-1-(2-methoxyphenyl)ethanone
Common Synonyms	-Hydroxy-2'-methoxyacetophenone; 2'-Methoxy-2-hydroxyacetophenone
CAS Number	224321-19-1
Molecular Formula	
Molecular Weight	166.17 g/mol
SMILES	<chem>COc1ccccc1C(=O)CO</chem>

Physical Characteristics

Note: Values derived from experimental data of analogous

-hydroxy ketones and specific vendor specifications.

Parameter	Value / Description
Physical State	Viscous yellow oil or low-melting solid (dependent on purity)
Boiling Point	~286.8°C (at 760 mmHg)
Flash Point	~115°C
Solubility	Soluble in polar organic solvents (DCM, THF, EtOAc, Alcohols); sparingly soluble in water.
Stability	Hygroscopic; susceptible to oxidation (to glyoxals) if exposed to air/light for prolonged periods.

Structural Analysis & Spectroscopic Signature

NMR Characterization (Predicted/Typical)

The molecule is characterized by the desymmetrization of the acetophenone methyl group into a hydroxymethylene group.

- ¹H NMR (CDCl₃, 400 MHz):
 - 3.80–3.90 (s, 3H): Methoxy group ().
 - 4.60–4.80 (s or d, 2H): -Methylene protons ().
 - 6.90–7.80 (m, 4H): Aromatic protons (distinct ortho substitution pattern).
 - ~3.5–4.0 (br s, 1H): Hydroxyl proton (), exchangeable with .
- IR Spectroscopy:
 - Carbonyl (): ~1680–1695 cm (shifted lower due to conjugation and intramolecular H-bonding).
 - Hydroxyl (): Broad band at 3300–3450 cm .

Synthesis & Preparation Protocols

Two primary routes are established for the synthesis of **2-Hydroxy-2'-methoxyacetophenone**. Method A is preferred for laboratory-scale precision, while Method B is a scalable industrial

approach.

Method A: The Arylmagnesium-Transmetalation Route (High Purity)

Reference: Adapted from McLaughlin et al., J. Org. Chem. 2012 (Merck Process Research).

Rationale: Avoids over-oxidation and polymerization common in direct oxidation methods.

- Reagents: 2-Bromoanisole, Mg turnings, CuCl (cat), Acetoxyacetyl chloride.
- Step 1 (Grignard Formation): React 2-bromoanisole with Mg in THF to form 2-methoxyphenylmagnesium bromide.
- Step 2 (Transmetalation): Add (0.5 equiv) to form the arylzinc intermediate.
- Step 3 (Acylation): Add CuCl (1 mol%) and acetoxyacetyl chloride. The arylzinc species undergoes cross-coupling to yield 2-acetoxy-2'-methoxyacetophenone.
- Step 4 (Hydrolysis): Treat the intermediate with 5N HCl at 40°C.
- Purification: Extract with EtOAc, wash with brine, and recrystallize/chromatograph.

Method B: Direct Oxidation of 2'-Methoxyacetophenone

Rationale: Uses readily available starting material but requires careful control to prevent formation of the glyoxal.

- Substrate: 2'-Methoxyacetophenone.^{[1][2][3][4]}
- Reagent: Hypervalent iodine (e.g., PhI(OAc)₂) in hydrolyzed solvent or molecular iodine () in DMSO.
- Procedure:

- Dissolve ketone in DMSO.
- Add

(1.0 equiv) and heat to 60-80°C (Kornblum oxidation variant).
- Alternative: Use HTIB (Hydroxy(tosyloxy)iodobenzene) in acetonitrile to form the

-tosyloxy ketone, followed by hydrolysis.

Reactivity Profile: The "Zinc-Enolate" Engine

The primary utility of **2-Hydroxy-2'-methoxyacetophenone** lies in its ability to function as a nucleophilic donor in asymmetric catalysis. The

-hydroxy group is not just a bystander; it is a critical "anchor" for zinc catalysts.

Mechanism: Chelation-Controlled Catalysis

In the presence of a diethylzinc (

) and a Linked-BINOL ligand, the molecule undergoes deprotonation to form a dinuclear zinc enolate.

- Zinc Center 1: Binds to the enolate oxygen and the

-hydroxyl oxygen (chelation), creating a rigid, chiral environment.
- Zinc Center 2: Acts as a Lewis acid to activate the electrophile (e.g., enone or imine).

Key Transformations

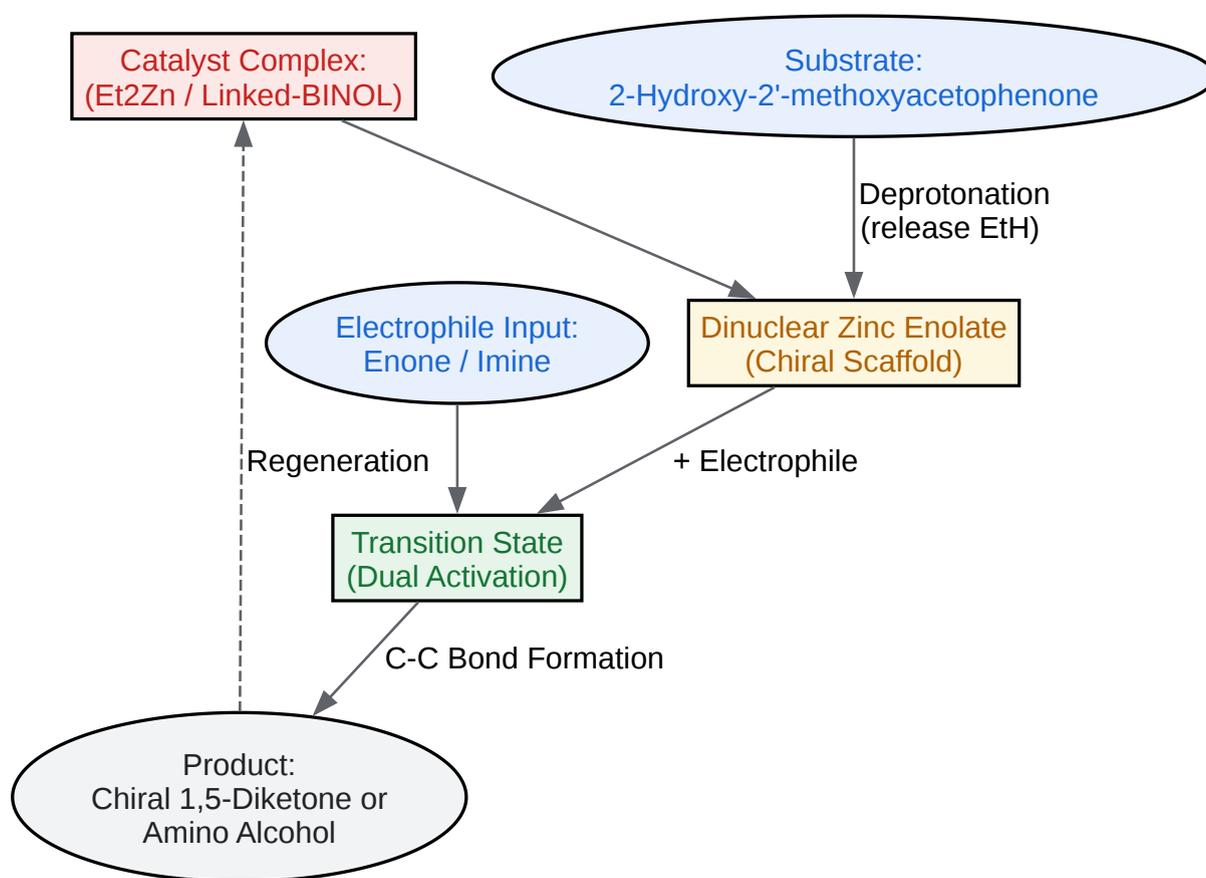
- Asymmetric Michael Addition:
 - Electrophile:

-unsaturated ketones (Enones).
 - Product: Chiral 1,5-diketones.

- Selectivity: Up to 99% ee; typically syn-selective with standard ligands, but anti-selective variations exist.
- Asymmetric Mannich Reaction:
 - Electrophile: N-diphenylphosphinoyl imines.^{[2][5]}
 - Product:
 - amino-
 - hydroxy ketones (precursors to amino alcohols).
 - Selectivity: Highly anti-selective (>98:2 dr).^{[2][5][6]}

Visualization: Catalytic Cycle

The following diagram illustrates the Shibasaki Zinc-Linked-BINOL catalytic cycle using **2-Hydroxy-2'-methoxyacetophenone**.



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Figure 1: Catalytic cycle showing the activation of **2-Hydroxy-2'-methoxyacetophenone** via a dinuclear zinc scaffold, enabling high-precision asymmetric C-C bond formation.[2][5]

Handling & Stability

- **Storage:** Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
- **Incompatibilities:** Strong oxidizing agents (converts to glyoxal), strong bases (polymerization/aldol condensation).
- **Safety:** Irritant to eyes and skin. Use standard PPE (gloves, goggles) and work within a fume hood.

References

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- To cite this document: BenchChem. [Technical Guide: Chemical Properties & Applications of 2-Hydroxy-2'-methoxyacetophenone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1625280#chemical-properties-of-2-hydroxy-2-methoxyacetophenone>]

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